euphorbiafactor L2

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ユーフォルビアファクター L2 は、伝統的にハーブ薬で使用されている植物、ユーフォルビア・ラティリス L. の種子から得られるジテルペノイド化合物です。 この化合物は、特にその抗炎症作用と抗癌作用を含む、潜在的な治療効果で注目を集めています .

準備方法

合成経路と反応条件

ユーフォルビアファクター L2 の合成は、ユーフォルビア・ラティリス L. 種子の抽出から始まり、いくつかの段階を伴います。この化合物は、高速液体クロマトグラフィー (HPLC) などのクロマトグラフィー技術を使用して分離されます。 詳細な合成経路と反応条件は文献に広く記載されていませんが、このプロセスは通常、化合物の純度と収量を保証するために、有機溶媒と特定の反応条件の使用を伴います .

工業生産方法

ユーフォルビアファクター L2 の工業生産はまだ研究開発段階にあります。抽出と精製のプロセスのスケーラビリティは大きな課題であり、大規模生産のための方法を最適化するための取り組みが進行中です。 工業生産の効率を高めるために、高度なクロマトグラフィー技術とバイオテクノロジーのアプローチが検討されています .

化学反応の分析

反応の種類

ユーフォルビアファクター L2 は、酸化反応、還元反応、置換反応など、さまざまな化学反応を起こします。 これらの反応は、化合物の構造を改変し、その生物活性を高めるために不可欠です .

一般的な試薬と条件

ユーフォルビアファクター L2 を含む反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤があります。 これらの反応は、通常、目的の結果を保証するために、特定の温度と pH レベルなど、制御された条件下で行われます .

主要な製品

ユーフォルビアファクター L2 の反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化反応ではヒドロキシル化誘導体が生成される場合があり、一方、還元反応では脱酸素化化合物が生成される場合があります。 これらの生成物は、しばしば、その強化された生物活性について研究されています .

科学研究への応用

化学: ユーフォルビアファクター L2 は、ジテルペノイドの合成と反応性を研究するためのモデル化合物として使用されます

生物学: この化合物は、炎症性経路と免疫応答を研究するための貴重なツールとなる、有意な抗炎症効果を示しています

科学的研究の応用

Chemistry: Euphorbiafactor L2 is used as a model compound for studying diterpenoid synthesis and reactivity

Biology: The compound has shown significant anti-inflammatory effects, making it a valuable tool for studying inflammatory pathways and immune responses

Medicine: this compound exhibits anticancer properties, particularly against lung carcinoma and breast cancer cells.

Industry: The compound’s potential therapeutic effects have led to its exploration in pharmaceutical formulations and natural product-based drug development

作用機序

類似化合物との比較

ユーフォルビアファクター L2 は、その特定の分子構造と生物活性により、ジテルペノイドの中でユニークです。類似の化合物には、ユーフォルビア種から得られる他のジテルペノイドが含まれます。以下のようなものがあります。

ユーフォルビアファクター L1: 抗炎症作用を示す別のジテルペノイドですが、分子構造と作用機序が異なります

ユーフォルビアファクター L3: 抗癌効果が知られていますが、ユーフォルビアファクター L2 に比べて効果が弱いです

ユーフォルビアファクター L2 は、抗炎症作用と抗癌作用の両方を併せ持つため、治療用途におけるさらなる研究開発のための有望な候補となっています .

特性

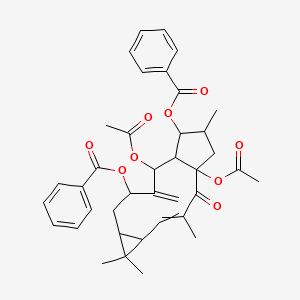

IUPAC Name |

(1,11-diacetyloxy-13-benzoyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-9-tricyclo[10.3.0.05,7]pentadec-3-enyl) benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H42O9/c1-21-18-28-29(37(28,6)7)19-30(45-35(42)26-14-10-8-11-15-26)23(3)33(44-24(4)39)31-32(46-36(43)27-16-12-9-13-17-27)22(2)20-38(31,34(21)41)47-25(5)40/h8-18,22,28-33H,3,19-20H2,1-2,4-7H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFRGWGGHJYMSDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(C(C1OC(=O)C3=CC=CC=C3)C(C(=C)C(CC4C(C4(C)C)C=C(C2=O)C)OC(=O)C5=CC=CC=C5)OC(=O)C)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H42O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

642.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。